molecular formula C14H20ClNO3 B3101050 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 138351-19-6

3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B3101050
CAS No.: 138351-19-6
M. Wt: 285.76
InChI Key: DRSGSSHEBLRADQ-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride is a synthetic compound featuring a benzaldehyde core substituted with a methoxy group at the 3-position and a pyrrolidine-containing ethoxy group at the 4-position. Its synthesis involves methods analogous to those described in Reference Examples 87 and 88 of EP 4,374,877 A2, starting from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid . The compound is characterized by its high purity and has been utilized in pharmaceutical and fine chemical research.

Safety data highlight significant hazards, including acute toxicity (H300: fatal if swallowed, H301: toxic if swallowed) and environmental risks (H400/H401: hazardous to aquatic life). Proper handling requires stringent precautions, such as using personal protective equipment and avoiding environmental release .

Properties

IUPAC Name

3-methoxy-4-(2-pyrrolidin-1-ylethoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14-10-12(11-16)4-5-13(14)18-9-8-15-6-2-3-7-15;/h4-5,10-11H,2-3,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSGSSHEBLRADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-(1-pyrrolidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and ethoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often require the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride has been explored for its potential as a pharmacological agent. Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antidepressant Effects : Studies suggest that derivatives of this compound may interact with neurotransmitter systems, potentially benefiting mood disorders.
  • Anticancer Activity : Preliminary findings indicate that this compound could inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzaldehyde Moiety : Starting from commercially available precursors, the benzaldehyde structure is formed through standard organic synthesis techniques.
  • Introduction of the Ethoxy Group : This step involves etherification reactions to attach the ethoxy group to the benzaldehyde.
  • Pyrrolidine Substitution : The final step includes the introduction of the pyrrolidine ring through nucleophilic substitution reactions.

Biological Interaction Studies

Interaction studies involving this compound have focused on its ability to modulate various biological pathways:

  • Receptor Binding Studies : Research has evaluated how well 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde binds to specific receptors implicated in neurological disorders.
  • In Vitro Assays : Various assays have been conducted to assess the cytotoxicity and efficacy of this compound against different cell lines.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Study on Neurotransmitter Modulation : A study published in the European Journal of Medicinal Chemistry highlighted its potential to modulate serotonin receptors, suggesting implications for antidepressant development (Bansal et al., 2009).
  • Anticancer Research : Investigations presented in the Journal of Heterocyclic Chemistry reported promising results regarding its cytotoxic effects on specific cancer cell lines (Bansal et al., 2008).

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound A : 2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde Hydrochloride
  • Structural Features: Benzaldehyde ring substituted with 2,3-difluoro groups (electron-withdrawing) instead of a 3-methoxy group. Ethoxy side chain contains a 2-methoxyethyl(methyl)amino group instead of pyrrolidinyl.
  • The tertiary amine (methoxyethyl(methyl)amino) may reduce basicity relative to pyrrolidinyl, affecting solubility and receptor interactions.
  • Source : Synthesized in a similar manner to the target compound, as described in EP 4,374,877 A2 .
Compound B : 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]-benzoic Acid Methyl Ester Hydrochloride
  • Structural Features :
    • Piperidinyl group (6-membered ring) replaces pyrrolidinyl (5-membered).
    • Contains a benzoyl-benzoic acid methyl ester moiety instead of benzaldehyde.
  • The ester group may confer different hydrolysis kinetics and metabolic pathways compared to the aldehyde functionality.
  • Application : Used in drug analysis (e.g., HPLC, TLC) and as a pharmaceutical intermediate .
Compound C : Raloxifene Hydrochloride
  • Structural Features: A benzothiophene core with a piperidinyl ethoxy group and a phenolic hydroxyl group. Marketed as a selective estrogen receptor modulator (SERM).
  • Implications: The phenolic group and rigid benzothiophene structure enable specific receptor binding, contrasting with the aldehyde-based reactivity of the target compound. Demonstrates therapeutic utility (osteoporosis treatment), unlike the target compound, which is likely a synthetic intermediate .

Commercial and Research Status

  • Raloxifene Hydrochloride : Widely marketed, emphasizing the divergence between intermediate compounds and finalized drugs .

Biological Activity

3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride, with the CAS number 99556-74-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20ClNO3
  • Molecular Weight : 285.77 g/mol
  • Solubility : Slightly soluble in chloroform and methanol, soluble in DMSO.
  • IUPAC Name : 3-methoxy-4-(2-pyrrolidin-1-ylethoxy)benzaldehyde; hydrochloride

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Below are key areas of its biological activity:

Pharmacological Effects

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against RNA viruses. This is attributed to the ability of the compound to interfere with viral RNA synthesis .
  • Cytotoxicity : Some studies indicate that this compound possesses cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular responses and lead to therapeutic effects.
  • Interaction with Receptors : Binding affinity to various receptors has been noted, impacting processes such as cell signaling and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals ,
AntiviralInhibition of viral replication
CytotoxicInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of various derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting potential for therapeutic use in oxidative stress-related conditions .

Case Study 2: Antiviral Efficacy

Research focused on the antiviral properties revealed that derivatives showed promising activity against human cytomegalovirus (HCMV). The compounds were effective at non-cytotoxic concentrations and demonstrated a mechanism involving the inhibition of RNA polymerase II, crucial for viral replication .

Q & A

Q. What are the key considerations for synthesizing 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride, particularly in introducing the aldehyde functional group?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a pyrrolidine-containing ethoxy precursor and a methoxybenzaldehyde derivative. Key steps include:

  • Reaction Conditions : Use of a strong base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–100°C) to facilitate ether bond formation .
  • Aldehyde Protection : The aldehyde group may require protection (e.g., acetal formation) during reactive steps to prevent side reactions. Deprotection is achieved via acid hydrolysis .
  • Purification : Column chromatography with gradients of methylene chloride and methanol (98:2 to 95:5) effectively isolates the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify the methoxy group (δ ~3.8 ppm), pyrrolidine protons (δ ~1.5–3.0 ppm), and aldehyde proton (δ ~9.8–10.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₅H₂₀ClNO₃: ~298.1).
  • HPLC Purity : Use reverse-phase HPLC with a C18 column (e.g., 95% purity threshold) to detect impurities from incomplete substitution or oxidation .

Q. What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (≤10% v/v PEG-400) to enhance solubility .
  • pH Adjustment : The hydrochloride salt improves water solubility; adjust pH to 5–7 to maintain stability while avoiding precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch compound variability using HPLC-certified material .
  • Orthogonal Assays : Cross-validate results using SPR (binding affinity), enzymatic assays (IC₅₀), and transcriptomics to confirm target engagement .
  • Meta-Analysis : Compare datasets with structurally analogous compounds (e.g., piperidine vs. pyrrolidine derivatives) to identify structure-activity relationships (SAR) .

Q. What methodological approaches elucidate the reaction mechanism of ether linkage formation in its synthesis?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via TLC or inline FTIR to track the disappearance of the benzaldehyde precursor and intermediate formation .
  • Isotopic Labeling : Use ¹⁸O-labeled K₂CO₃ to confirm nucleophilic substitution pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition states and activation energies for the ether bond formation step .

Q. How can discrepancies in purity assessments between HPLC and NMR be addressed?

Methodological Answer:

  • Spike-In Experiments : Introduce known impurities (e.g., unreacted benzaldehyde) to calibrate HPLC retention times and NMR integration ratios .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures to quantify residual solvents or byproducts .
  • Standard Curves : Use USP-grade reference standards to validate quantitative NMR (qNMR) accuracy .

Q. What experimental designs optimize stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., aldehyde oxidation) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber glass under inert gas (N₂) to prevent photolysis and oxidation .
  • Long-Term Stability : Monitor via HPLC at intervals (0, 3, 6, 12 months) under recommended storage (-20°C, desiccated) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride
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